molecular formula C24H26N4O2 B15079202 N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(2-pyridinyl)-1-piperazinamine

N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(2-pyridinyl)-1-piperazinamine

Cat. No.: B15079202
M. Wt: 402.5 g/mol
InChI Key: OCGGKTXWDVQFMT-NLRVBDNBSA-N
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Description

N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(2-pyridinyl)-1-piperazinamine is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of benzyloxy, methoxy, pyridinyl, and piperazinamine groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(2-pyridinyl)-1-piperazinamine typically involves the condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with 4-(2-pyridinyl)-1-piperazinamine under specific reaction conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(2-pyridinyl)-1-piperazinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(2-pyridinyl)-1-piperazinamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(2-pyridinyl)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(2-pyridinyl)-1-piperazinamine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

(E)-1-(4-methoxy-3-phenylmethoxyphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine

InChI

InChI=1S/C24H26N4O2/c1-29-22-11-10-21(17-23(22)30-19-20-7-3-2-4-8-20)18-26-28-15-13-27(14-16-28)24-9-5-6-12-25-24/h2-12,17-18H,13-16,19H2,1H3/b26-18+

InChI Key

OCGGKTXWDVQFMT-NLRVBDNBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3)OCC4=CC=CC=C4

Origin of Product

United States

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